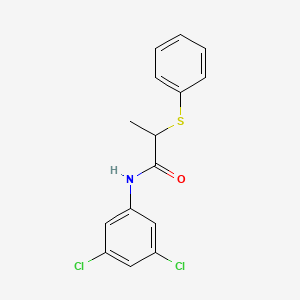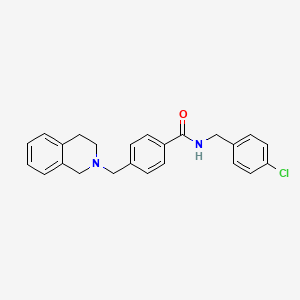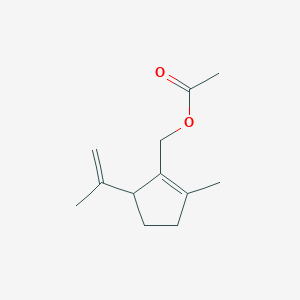
N-(3,5-dichlorophenyl)-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-4-propoxybenzamide, also known as DCPB, is a chemical compound that belongs to the class of benzamide derivatives. It has been the subject of extensive scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)-4-propoxybenzamide has been studied for its potential therapeutic applications in various areas such as pain management, inflammation, and cancer. In a study conducted by Sasaki et al. (2013), N-(3,5-dichlorophenyl)-4-propoxybenzamide was found to inhibit the activity of transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in the perception of pain and inflammation. This suggests that N-(3,5-dichlorophenyl)-4-propoxybenzamide could be a potential candidate for the development of novel analgesics.
Another study by Li et al. (2015) demonstrated that N-(3,5-dichlorophenyl)-4-propoxybenzamide could inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. This suggests that N-(3,5-dichlorophenyl)-4-propoxybenzamide could be a potential candidate for the development of anticancer agents.
Mecanismo De Acción
The mechanism of action of N-(3,5-dichlorophenyl)-4-propoxybenzamide is not fully understood. However, it has been suggested that N-(3,5-dichlorophenyl)-4-propoxybenzamide could exert its effects by interacting with various molecular targets such as TRPV1 channels, ion channels, and enzymes.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-propoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its analgesic and anticancer properties, N-(3,5-dichlorophenyl)-4-propoxybenzamide has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to affect the expression of various genes involved in cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dichlorophenyl)-4-propoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-defined. It also has a high degree of purity and stability, which makes it suitable for use in various assays.
However, N-(3,5-dichlorophenyl)-4-propoxybenzamide also has some limitations for lab experiments. It has low solubility in aqueous solutions, which makes it difficult to use in certain assays. It also has a relatively short half-life, which limits its use in in vivo experiments.
Direcciones Futuras
There are several future directions for research on N-(3,5-dichlorophenyl)-4-propoxybenzamide. One area of research could be the development of more potent and selective analogs of N-(3,5-dichlorophenyl)-4-propoxybenzamide with improved pharmacological properties. Another area of research could be the investigation of the molecular targets and signaling pathways involved in the effects of N-(3,5-dichlorophenyl)-4-propoxybenzamide. Additionally, more studies are needed to determine the safety and efficacy of N-(3,5-dichlorophenyl)-4-propoxybenzamide in animal models and human clinical trials.
Métodos De Síntesis
N-(3,5-dichlorophenyl)-4-propoxybenzamide can be synthesized by reacting 3,5-dichloroaniline with 4-propoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-7-21-15-5-3-11(4-6-15)16(20)19-14-9-12(17)8-13(18)10-14/h3-6,8-10H,2,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLNLBODXMDRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-propoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B4881694.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4881696.png)
![4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine](/img/structure/B4881707.png)
![3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-propanone](/img/structure/B4881714.png)
![4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine](/img/structure/B4881721.png)


![4-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4881757.png)
![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4881765.png)

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(3-methyl-3-oxetanyl)methyl]methanamine](/img/structure/B4881768.png)
![methyl 3-[(3-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B4881772.png)
![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B4881781.png)
